molecular formula C21H20N2O4 B2745115 (3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 338401-99-3

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B2745115
CAS No.: 338401-99-3
M. Wt: 364.401
InChI Key: HDCGJBNXVDJMQC-XDHOZWIPSA-N
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Description

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound with a complex structure. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a piperazine derivative in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-methoxyphenylamino)-4-phenylpyrrole-2,5-dione
  • (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione

Uniqueness

Compared to similar compounds, (3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione exhibits unique structural features that may contribute to its distinct biological activities. The presence of the benzyl and methoxyphenyl groups can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for further research and development .

Biological Activity

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, a synthetic compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a piperazine ring substituted with an acetyl group and a 4-methoxybenzylidene moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study on similar piperazine derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar activities. For instance, compounds with structural similarities demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

Antiviral Properties

Piperazine derivatives have been explored for their antiviral activities. The compound's structural features may enhance its ability to inhibit viral replication. For example, compounds with similar functionalities have shown effectiveness against HIV and other viral pathogens by targeting reverse transcriptase and inhibiting viral entry into host cells .

Anti-inflammatory Effects

Emerging evidence suggests that piperazine derivatives can modulate inflammatory responses. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and viral replication.
  • Receptor Modulation : The compound may interact with specific receptors in the body, altering signaling pathways that lead to reduced inflammation or enhanced immune responses.
  • DNA/RNA Interaction : Some studies suggest that piperazine derivatives can intercalate with nucleic acids, disrupting replication processes.

Case Studies

Several studies have investigated the biological activities of piperazine derivatives:

  • Antimicrobial Study : A study on a series of piperazine-based compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of structurally related compounds in clinical applications .
  • Antiviral Research : Research focusing on the synthesis of piperazine derivatives revealed their ability to inhibit HIV replication in vitro, with some compounds showing EC50 values lower than 200 μM .

Data Summary

Biological ActivityMIC/EC50 ValuesReference
Antibacterial0.0039 - 0.025 mg/mL
Antiviral<200 μM
Anti-inflammatoryNot specified

Properties

IUPAC Name

(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-15(24)22-14-20(25)23(13-17-6-4-3-5-7-17)19(21(22)26)12-16-8-10-18(27-2)11-9-16/h3-12H,13-14H2,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGJBNXVDJMQC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(C(=CC2=CC=C(C=C2)OC)C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N(/C(=C/C2=CC=C(C=C2)OC)/C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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